2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features both isothiocyanate and boronate ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isothiocyanatophenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Boronic Acids: Resulting from the oxidation of the boronate ester group.
Scientific Research Applications
2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: The isothiocyanate group can be used for bioconjugation, allowing the compound to be attached to biomolecules for various studies.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable conjugates with biological targets.
Mechanism of Action
The mechanism by which 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the reactivity of its functional groups:
Comparison with Similar Compounds
Similar Compounds
2-(4-Isothiocyanatophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a boronate ester.
3-Isothiocyanatophenyl 4-Nitrobenzoate: Contains a nitrobenzoate group instead of a boronate ester.
Uniqueness
2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both isothiocyanate and boronate ester groups, which provide a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-(3-isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11(8-10)15-9-18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEBGKYCPRDBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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